Paraquat diiodide
Overview
Description
Paraquat diiodide is a widely used herbicide known for its high toxicity and ability to control weed growth on land and in water. It is a quaternary ammonium compound that has been the subject of extensive research due to its environmental impact and health risks, particularly in cases of poisoning .
Synthesis Analysis
While the provided papers do not detail the synthesis of paraquat diiodide, they do discuss its degradation and analysis. For instance, the photodegradation of paraquat in aqueous solutions using titanium dioxide as a catalyst has been investigated, which is relevant for understanding its breakdown in the environment .
Molecular Structure Analysis
Paraquat is a bipyridyl compound, and its molecular structure is crucial for its biological activity and interaction with other molecules. The structure-related toxicity is evident in the way paraquat interacts with cellular components, such as the redox cycling with cellular diaphorases, leading to the generation of superoxide radicals .
Chemical Reactions Analysis
Paraquat undergoes redox cycling in biological systems, which is a key aspect of its toxicological profile. This process involves the reduction of paraquat to radical species that can react with molecular oxygen to produce superoxide anions, leading to oxidative stress and cellular damage . Additionally, paraquat can affect nitric oxide synthase activity, altering nitric oxide levels and contributing to its toxicity .
Physical and Chemical Properties Analysis
The physical and chemical properties of paraquat, such as its ability to form free radicals, are central to its mechanism of action and analytical detection. Spectrophotometric methods have been developed to determine paraquat concentrations in formulations by measuring the optical density of the blue free radical produced upon reduction . High-performance liquid chromatography (HPLC) has also been utilized to analyze paraquat and its metabolites in biological materials, which is essential for toxicological examinations .
Relevant Case Studies
Several case studies have been reported where paraquat poisoning was confirmed by analyzing biological samples. For instance, HPLC methods have been used to determine paraquat and diquat concentrations in human tissues postmortem . The analysis of diquat metabolites has been helpful in estimating the time elapsed from ingestion to death in cases of suspected poisoning .
Scientific Research Applications
Neurotoxicity in Cortical Cells
Research by Kim, Kim, and Moon (2004) demonstrated that Paraquat (PQ) induces apoptosis in cortical cell cultures. They found that PQ-treated cells showed signs typical of apoptosis, such as shrunken soma, condensed nuclei, and disintegrated dendrites, indicating substantial DNA fragmentation and movement of phosphatidylserine from the inner to the outer leaflet of the plasma membrane, pointing to considerable apoptosis in cortical neurons (Kim, Kim, & Moon, 2004).
Parkinson's Disease Association
A report by the National Toxicology Program (2020) outlined that chronic exposure to Paraquat might lead to central nervous system toxicity and is potentially associated with Parkinson’s disease. This study conducted a comprehensive scoping review of Paraquat dichloride exposure and its neurobehavioral and neuropathological endpoints related to Parkinson's disease in humans, experimental animal models, and in vitro studies (Boyd et al., 2020).
Effect on Leydig Cell Differentiation
Li and colleagues (2019) studied the effects of Paraquat on Leydig cell development in rats during puberty. Their findings indicated that Paraquat exposure significantly decreased body and testis weights and lowered serum testosterone levels without affecting levels of serum luteinizing hormone and follicle-stimulating hormone. This suggests that Paraquat directly delays Leydig cell differentiation and blocks testosterone synthesis (Li et al., 2019).
Mitochondrial Superoxide Production
A study by Cochemé and Murphy (2008) showed that in yeast and mammalian mitochondria, superoxide production by Paraquat occurs in the mitochondrial matrix. They found that this paraquat-induced superoxide production in the mitochondrial matrix required a membrane potential essential for paraquat uptake into mitochondria (Cochemé & Murphy, 2008).
Agricultural and Environmental Impact
Research by Grillo et al. (2014) investigated the preparation and characterization of nanoparticles composed of chitosan and sodium tripolyphosphate to produce a less toxic and more efficient herbicidal formulation of Paraquat. The study found that encapsulation of the herbicide resulted in changes in its diffusion and release as well as its sorption by soil, suggesting its potential to control weeds while reducing environmental impacts (Grillo et al., 2014).
Safety And Hazards
Future Directions
There have been multiple lawsuits filed due to the toxicity of Paraquat . Laboratory studies using the herbicide paraquat in different in vitro and in vivo models have demonstrated the induction of many PD pathological features . This model has opened new frontiers in the quest for new therapeutic targets for PD .
properties
IUPAC Name |
1-methyl-4-(1-methylpyridin-1-ium-4-yl)pyridin-1-ium;diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-7-3-11(4-8-13)12-5-9-14(2)10-6-12;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JZLZVBMQJMQNJU-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=C(C=C1)C2=CC=[N+](C=C2)C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40941660 | |
Record name | 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Paraquat diiodide | |
CAS RN |
1983-60-4 | |
Record name | Paraquat diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001983604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Dimethyl-4,4'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40941660 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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